molecular formula C15H7ClF3NOS B12445004 2-Chloro-5-(1-naphthoyl)-4-trifluoromethyl-1,3-thiazole

2-Chloro-5-(1-naphthoyl)-4-trifluoromethyl-1,3-thiazole

Cat. No.: B12445004
M. Wt: 341.7 g/mol
InChI Key: TZVLUNDNSGNRQV-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-naphthoyl)-4-trifluoromethyl-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family It is characterized by the presence of a chloro group, a naphthoyl group, and a trifluoromethyl group attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1-naphthoyl)-4-trifluoromethyl-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the Naphthoyl Group: The naphthoyl group can be introduced via Friedel-Crafts acylation using 1-naphthoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.

    Chlorination and Trifluoromethylation: The chloro and trifluoromethyl groups can be introduced through halogenation and trifluoromethylation reactions, respectively, using reagents like chlorine gas and trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1-naphthoyl)-4-trifluoromethyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazoles with various functional groups.

Scientific Research Applications

2-Chloro-5-(1-naphthoyl)-4-trifluoromethyl-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1-naphthoyl)-4-trifluoromethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(1-naphthoyl)thiophene
  • 1-(1-Naphthoyl)-3-(2,4-difluorophenyl)thiourea
  • 1-(1-Naphthoyl)-3-(3-chloro-4-fluorophenyl)thiourea

Uniqueness

2-Chloro-5-(1-naphthoyl)-4-trifluoromethyl-1,3-thiazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing new molecules with enhanced properties.

Properties

Molecular Formula

C15H7ClF3NOS

Molecular Weight

341.7 g/mol

IUPAC Name

[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C15H7ClF3NOS/c16-14-20-13(15(17,18)19)12(22-14)11(21)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

InChI Key

TZVLUNDNSGNRQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=C(N=C(S3)Cl)C(F)(F)F

Origin of Product

United States

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